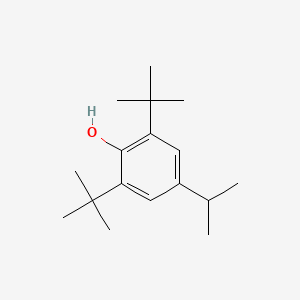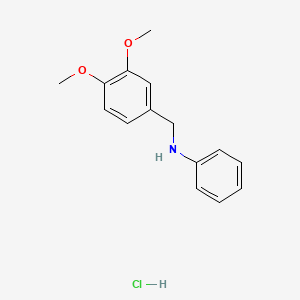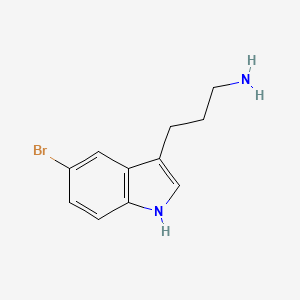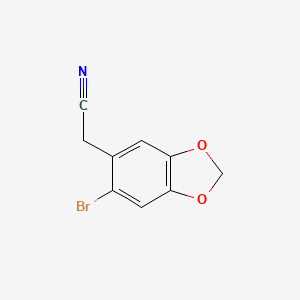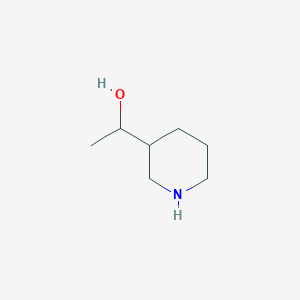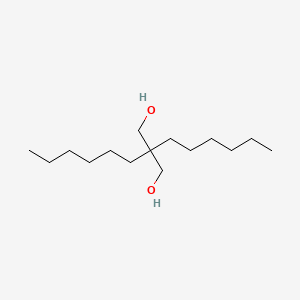
2,2-Dihexylpropane-1,3-diol
説明
2,2-Dihexylpropane-1,3-diol is a useful research compound. Its molecular formula is C15H32O2 and its molecular weight is 244.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Microbial Production of Diols
Diols, including 2,2-Dihexylpropane-1,3-diol, have significant applications in the field of bioconversion. Microbial production of diols like 1,3-propanediol and 2,3-butanediol from renewable materials showcases the potential of bioconversion processes. These diols are viewed as platform green chemicals due to their sustainable production methods and versatile applications in chemicals and fuels (Zeng & Sabra, 2011).
Downstream Processing in Microbial Production
The separation of diols like 1,3-propanediol and 2,3-butanediol from fermentation broth is a significant aspect of their microbial production. Techniques like evaporation, distillation, and membrane filtration are crucial in this process, highlighting the importance of efficient separation methods for the viable production of these diols (Xiu & Zeng, 2008).
Thermal Behavior in Lignin Pyrolysis
In the context of lignin pyrolysis, compounds such as 1,2-Diarylpropane-1,3-diol play a role in understanding the thermal behavior of lignin's beta-1 subunits. This research aids in the comprehension of lignin decomposition and the potential recovery of valuable chemical products from lignin (Kuroda et al., 2007).
Rheological Properties in Solutions
The study of sodium carboxymethylcellulose solutions in dihydroxy alcohol/water mixtures, including butane-1,3-diol and propane-1,2-diol, reveals insights into the viscoelastic properties of these solutions. This research has practical implications in the formulation of drug carriers and cosmetics where rheological properties are crucial (Wagner et al., 2023).
Structure-Energy Changes in Molecules
The study of crystals like 2,2-dinitropropane-1,3-diol under varying temperatures using X-ray analysis provides insights into the structure-energy relationships in these molecules. This research is essential for understanding the phase transitions and structural dynamics of such compounds (Golovina et al., 2001).
Catalytic Carboxylation
Research into the catalytic carboxylation of esters with CO2, using esters of arylboronic acids and alkenylboronic esters, showcases the potential for creating functionalized aryl- and alkenyl-carboxylic acids. This method, involving catalysts like Rhodium(I), is pivotal in the synthesis of various compounds (Ukai et al., 2006).
特性
IUPAC Name |
2,2-dihexylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c1-3-5-7-9-11-15(13-16,14-17)12-10-8-6-4-2/h16-17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBTVUWDXWSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627771 | |
| Record name | 2,2-Dihexylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54662-33-8 | |
| Record name | 2,2-Dihexyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54662-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dihexylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

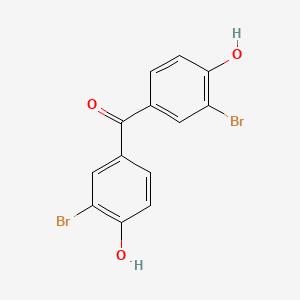
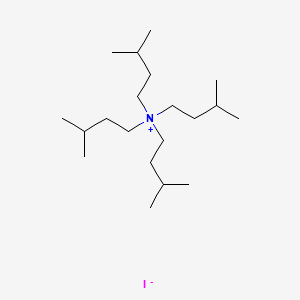
![10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3053518.png)

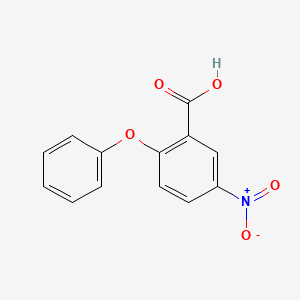
![4-[2-(Naphthalen-1-yl)ethyl]pyridine](/img/structure/B3053521.png)

